molecular formula C11H14ClN3O B1491847 3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098067-31-1

3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1491847
CAS No.: 2098067-31-1
M. Wt: 239.7 g/mol
InChI Key: QNVXVHUVMRJERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol ( 2098067-31-1) is a high-value chemical building block with the molecular formula C11H14ClN3O and a molecular weight of 239.70 g/mol. This compound features a unique 6-azabicyclo[3.1.1]heptane scaffold, which is recognized in scientific literature as a non-classical, three-dimensional isostere for piperidine in medicinal chemistry . This bicyclic structure can adopt spatial configurations that mimic either the common chair conformation or the unusual boat conformation of piperidines, offering researchers a versatile tool to modulate the properties of drug candidates, potentially improving potency, selectivity, and metabolic stability . The presence of the chloromethylpyrimidine group provides a reactive handle for further synthetic elaboration, making this compound a crucial intermediate for constructing more complex molecules. Its physical properties include a predicted density of 1.392 g/cm³ and a predicted boiling point of 412.4 °C . This product is intended for research and development applications only and is not intended for diagnostic or therapeutic uses. Safety Note: This product is For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-(6-chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-6-13-9(12)3-10(14-6)15-4-7-2-8(5-15)11(7)16/h3,7-8,11,16H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXVHUVMRJERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3CC(C2)C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol , identified by its CAS number 2098122-58-6 , belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its cytotoxicity, antiproliferative properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16ClN3OC_{12}H_{16}ClN_3O, with a molecular weight of approximately 253.7279 g/mol . The compound's structure features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to a bicyclic azabicyclo framework.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiproliferative Activity : In vitro studies have demonstrated that related bicyclic compounds show significant antiproliferative effects against various cancer cell lines, including:
    • K562 (human erythroleukemia)
    • HeLa (cervical carcinoma)
    • Sk-mel-2 (melanoma)
    • MCF-7 (breast cancer)
    The IC50 values for these compounds ranged from 2 to 10 μM , indicating potent activity against these cell lines .
  • Mechanisms of Action :
    • Studies have shown that these compounds can induce cell cycle arrest, particularly increasing the population of cells in the SubG1 and G0/G1 phases, which is indicative of apoptosis or senescence .
    • Morphological changes in treated cells suggest alterations in the actin cytoskeleton, leading to reduced motility and impaired ability to migrate in scratch assays .

Case Studies

Several studies have focused on the biological activity of similar compounds:

StudyCompoundCell Lines TestedIC50 ValuesKey Findings
Spiro-Fused AzabicyclesK562, HeLa, Sk-mel-22 - 10 μMInduced cytotoxicity and morphological changes in actin structure
Azabicyclo CompoundsVarious Cancer LinesNot specifiedEvaluated analgesic activity; showed limited efficacy
Pyrimidine DerivativesNot specifiedNot specifiedInvestigated structural modifications for enhanced activity

Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocyclic Substituents: The target compound’s pyrimidine ring (vs. pyrazine in ) provides distinct electronic and steric properties. The methyl group at position 2 (pyrimidine) adds steric bulk, which may hinder enzymatic degradation compared to unsubstituted analogs .

Functional Group Variations: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one . This difference likely impacts solubility and crystal packing (as per Etter’s hydrogen-bonding rules ).

Bicyclo Scaffold Modifications :

  • Derivatives like 3-azabicyclo[3.2.0]heptan-6-ol (CID 21475391) feature a different bicyclo system (3.2.0 vs. 3.1.1), altering ring strain and conformational flexibility . This impacts molecular recognition and pharmacokinetic properties.

Preparation Methods

Construction of the Azabicyclo[3.1.1]heptane Core

The azabicyclo[3.1.1]heptane framework is a bicyclic amine system with significant ring strain, requiring careful synthetic strategies. The following approaches have been reported for related azabicyclic systems and can be adapted or serve as a foundation for the target compound:

  • Cyclopropanation of Pyrrolidine Derivatives:
    Starting from pyrrolidine or related nitrogen heterocycles, intramolecular cyclopropanation reactions can generate the bicyclic [3.1.1] system. This is often achieved via carbene insertion or transition metal-catalyzed cyclopropanation.

  • Ring-Closing Metathesis (RCM) and Cross Enyne Metathesis (CEYM):
    Domino CEYM/RCM reactions have been used to synthesize azabicycloalkane scaffolds efficiently. For example, domino cross enyne metathesis followed by ring-closing metathesis in the presence of styrene derivatives yielded bicyclic amines with functionalized side chains. Catalytic hydrogenation of the resulting diene then furnishes the saturated bicyclic system.

  • Intramolecular Cyclization via Halide Displacement:
    Intramolecular nucleophilic displacement of halide substituents in precursors bearing amine and halogen functionalities can form the azabicyclic ring. For instance, NaH-mediated intramolecular cyclization of dibromocyclohexyl carbamates leads to bicyclic amines.

  • Use of Curtius Rearrangement and Radical Cyclizations:
    Starting from cyclohexenecarboxylic acids, Curtius rearrangement followed by stereoselective bromination and radical cyclization has been employed to access 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related and can be modified towards the [3.1.1] system.

Functionalization of the Bicyclic Core

Once the azabicyclo[3.1.1]heptane core is constructed, introduction of the 6-hydroxy group and the 6-chloro-2-methylpyrimidin-4-yl substituent is required.

  • Hydroxylation at the Bridgehead Position:
    Selective oxidation or hydroboration-oxidation of the bicyclic system can introduce the hydroxyl group at the 6-position. For example, oxidative hydroboration of bicyclic alkenes is a known method to install hydroxyl groups stereoselectively.

  • Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Attachment:
    The 6-chloro-2-methylpyrimidin-4-yl moiety can be introduced via nucleophilic substitution reactions on suitably activated pyrimidine derivatives. The bicyclic amine or hydroxyl group may act as nucleophiles or be converted into nucleophilic intermediates to displace leaving groups on the pyrimidine ring.

  • Use of Protecting Groups and Deprotection Strategies:
    Benzyl-type protecting groups on the nitrogen atom of azabicyclic amines can be removed via Polonovski reaction or elimination processes to reveal the free amine for further functionalization.

Representative Synthetic Sequence (Literature-Inspired)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of azabicyclo[3.1.1]heptane core Intramolecular cyclopropanation or RCM/CEYM Bicyclic amine scaffold with ring strain
2 Introduction of hydroxyl group Oxidative hydroboration or selective oxidation 6-hydroxy-azabicycloheptane derivative
3 Attachment of pyrimidine moiety SNAr reaction with 6-chloro-2-methylpyrimidine derivative Formation of target compound with pyrimidine substituent
4 Deprotection (if protecting groups used) Polonovski reaction or elimination Free amine ready for further functionalization

Detailed Research Findings

  • Methylation and Functional Group Transformations:
    Methylation of azabicyclic ketones using cesium carbonate and methyl iodide in acetonitrile at elevated temperatures has been reported to yield methylated bicyclic amines efficiently, demonstrating the feasibility of alkylation on related scaffolds.

  • Thioketal Oxidation for Functional Group Introduction:
    Oxidation of bis(methylthio) derivatives with PIFA (phenyliodine bis(trifluoroacetate)) in acetonitrile and water at low temperature yields oxidized bicyclic ketones, illustrating methods for functional group manipulation on azabicyclic frameworks.

  • Removal of Benzyl Protecting Groups:
    Two methods were highlighted for benzyl group removal on bicyclic amines: the Polonovski reaction, suitable for [3.1.0] systems, and elimination from O-methyl phenylglycinol derivatives, allowing access to secondary bicyclic cyclopropylamines for further functionalization.

Summary Table of Key Preparation Methods

Methodology Description Applicability to Target Compound Reference
Intramolecular Cyclopropanation Carbene insertion or metal-catalyzed cyclopropanation to form bicyclic core Core azabicyclo[3.1.1]heptane synthesis
Cross Enyne Metathesis / RCM Domino metathesis reactions to build bicyclic scaffolds Efficient generation of bicyclic amines
Oxidative Hydroboration Introduction of hydroxyl group at bridgehead position Installation of 6-hydroxy substituent
Nucleophilic Aromatic Substitution Attachment of pyrimidine ring via displacement of halide Formation of 6-chloro-2-methylpyrimidin-4-yl substituent
Polonovski Reaction Removal of benzyl protecting groups on nitrogen Deprotection step for free amine availability

Q & A

Q. What are the established synthetic routes for 3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol, and what are their key reagents and conditions?

The synthesis of the bicyclic core (3-azabicyclo[3.1.1]heptan-6-ol) typically involves reduction of spirocyclic oxetanyl nitriles, followed by functionalization of the pyrimidine ring. Key steps include:

  • Reduction : Use of catalytic hydrogenation or sodium borohydride to convert nitriles to amines .
  • Pyrimidine Substitution : Photocatalytic Minisci-like conditions under UV light to introduce heterocycles (e.g., 6-chloro-2-methylpyrimidine) at the bridgehead position .

Q. Reagents and Conditions Table

StepReaction TypeReagents/ConditionsYield (%)
1ReductionNaBH₄, THF, 0°C→RT65–78
2SubstitutionFeCl₃, CH₃CN, UV45–60

Q. How is the structural integrity of the bicyclo[3.1.1]heptane core validated experimentally?

X-ray crystallography (using SHELXL ) and NMR spectroscopy are critical:

  • X-ray : Resolve stereochemistry and confirm the bicyclic scaffold. SHELX programs are robust for small-molecule refinement .
  • NMR : Key signals include:
    • ¹H NMR : Bicyclic protons (δ 3.2–4.1 ppm, multiplet) and pyrimidine CH₃ (δ 2.5 ppm, singlet) .
    • ¹³C NMR : Quaternary carbons in the bicyclo system (δ 70–85 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrimidine substitution on the bicyclo[3.1.1]heptane scaffold?

The Minisci reaction mechanism dominates:

  • Radical Pathway : FeCl₃-mediated generation of pyrimidinyl radicals under UV light, followed by addition to the electron-rich bridgehead position .
  • Steric Effects : The bicyclo system’s rigidity directs radicals to the less hindered 3-position, avoiding steric clashes with adjacent methyl groups .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved when testing this compound as an α7 nicotinic receptor ligand?

Methodological recommendations:

  • Assay Standardization : Use uniform cell lines (e.g., SH-SY5Y neuroblastoma) and control for batch-to-batch compound purity via HPLC (>98%) .
  • Data Normalization : Cross-validate with orthogonal techniques (e.g., electrophysiology vs. calcium flux assays) .

Q. Contradiction Analysis Table

StudyIC₅₀ (nM)Assay TypePurity (%)
A12 ± 2Calcium95
B45 ± 7Electrophys99
C8 ± 1Radioligand98

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate logP and BBB penetration. The compound’s logP (~2.1) suggests moderate permeability .
  • Docking Studies : Use AutoDock Vina to model binding to P-glycoprotein efflux transporters, which may limit bioavailability .

Methodological Guidance

Q. How should researchers optimize reaction yields for large-scale synthesis (>10 g) of this compound?

  • Scale-Up Adjustments : Replace batch reactors with flow chemistry to control exothermic reactions (e.g., nitrile reduction) .
  • Purification : Use simulated moving-bed (SMB) chromatography for efficient separation of diastereomers .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

  • Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via:
    • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the pyrimidine ring).
    • TGA/DSC : Assess thermal degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 2
Reactant of Route 2
3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.